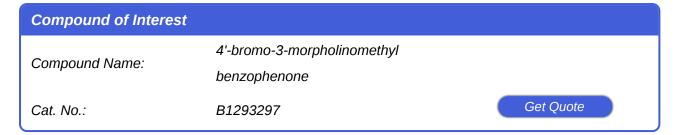


An In-depth Technical Guide to 4'-bromo-3morpholinomethyl benzophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential biological activities of **4'-bromo-3-morpholinomethyl benzophenone**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds to provide well-founded estimations and methodologies.

Core Chemical Properties

Quantitative data for **4'-bromo-3-morpholinomethyl benzophenone** is not readily available in published literature. The following table summarizes estimated and known properties of structurally related benzophenone derivatives to provide a comparative reference.



Property	4'-bromo-3- morpholinome thyl benzophenone (Estimated)	4'- bromobenzop henone	3- bromobenzop henone	(3- Bromophenyl) (4- (morpholinom ethyl)phenyl)m ethanone
IUPAC Name	(4-bromophenyl) (3-(morpholin-4- ylmethyl)phenyl) methanone	(4-bromophenyl) (phenyl)methano ne	(3-bromophenyl) (phenyl)methano ne	(3-bromophenyl) (4- (morpholinometh yl)phenyl)methan one
Molecular Formula	C18H18BrNO2	С13Н9ВгО	С13H9BrO	C18H18BrNO2
Molecular Weight	360.25 g/mol	261.11 g/mol	261.11 g/mol	360.24 g/mol
Melting Point	Data not available	79-84 °C	74.5-77.5 °C[1]	Data not available
Boiling Point	> 450 °C (Predicted)	347.5 °C (Predicted)	347.5°C (rough estimate)[2]	469.8±45.0 °C (Predicted)
Solubility	Likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Limited solubility in water.	Insoluble in water. Soluble in organic solvents.	Data not available	Data not available
Appearance	Likely a solid at room temperature.	White solid.	White crystalline solid.[2]	Data not available

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthetic route for **4'-bromo-3-morpholinomethyl benzophenone** can be envisioned through a two-step process involving a Friedel-Crafts acylation followed by a



Mannich reaction.

Step 1: Synthesis of 4'-bromo-3-methylbenzophenone (Intermediate)

The benzophenone core can be constructed via a Friedel-Crafts acylation.

Methodology:

- Reaction Setup: To a solution of m-toluoyl chloride in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) portion-wise at 0 °C under an inert atmosphere.
- Addition of Bromobenzene: Slowly add bromobenzene to the reaction mixture, maintaining the temperature at 0 °C.
- Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
- Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4'-bromo-3methylbenzophenone.

Step 2: Synthesis of 4'-bromo-3- (bromomethyl)benzophenone (Intermediate)

The methyl group of the intermediate is then brominated to create a reactive site for the subsequent substitution.

Methodology:

 Radical Bromination: Dissolve 4'-bromo-3-methylbenzophenone in a non-polar solvent like carbon tetrachloride.



- Initiation: Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
- Reaction Condition: Reflux the mixture with irradiation from a UV lamp to facilitate the reaction.
- Purification: After the reaction is complete (monitored by TLC), the succinimide byproduct is filtered off. The filtrate is concentrated, and the crude 4'-bromo-3-(bromomethyl)benzophenone is purified, typically by recrystallization.

Step 3: Synthesis of 4'-bromo-3-morpholinomethyl benzophenone (Final Product)

The final product is obtained by the nucleophilic substitution of the bromide with morpholine.

Methodology:

- Reaction: Dissolve 4'-bromo-3-(bromomethyl)benzophenone in a polar aprotic solvent such as acetonitrile or DMF.
- Addition of Morpholine: Add morpholine and a non-nucleophilic base like potassium carbonate to the solution.
- Heating: Heat the reaction mixture to facilitate the substitution.
- Work-up and Purification: After the reaction is complete, the inorganic salts are filtered off.
 The solvent is evaporated, and the residue is partitioned between an organic solvent and
 water. The organic layer is dried and concentrated. The final product, 4'-bromo-3morpholinomethyl benzophenone, can be purified by column chromatography.

An alternative and more direct approach for the introduction of the morpholinomethyl group is the Mannich reaction. The Mannich reaction is a versatile method for aminoalkylation and involves the condensation of a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a secondary amine (in this case, morpholine).[1][2][3][4]

Proposed Mannich Reaction Protocol:



- Reactant Mixture: In a reaction vessel, combine 4'-bromobenzophenone, morpholine, and paraformaldehyde in a suitable solvent such as ethanol or acetic acid.
- Catalyst: An acid catalyst (e.g., HCl) is typically required to facilitate the formation of the Eschenmoser's salt intermediate from morpholine and formaldehyde.
- Reaction Conditions: The mixture is heated to reflux for several hours. The reaction progress is monitored by TLC.
- Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to yield 4'-bromo-3-morpholinomethyl benzophenone.

Potential Biological Activities and Signaling Pathways

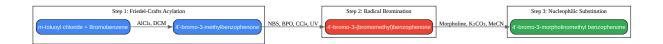
While no specific biological data exists for **4'-bromo-3-morpholinomethyl benzophenone**, the benzophenone scaffold is a common motif in molecules with a wide range of biological activities.[5][6] The presence of the morpholine moiety is also significant, as it can enhance solubility and bioavailability.[3]

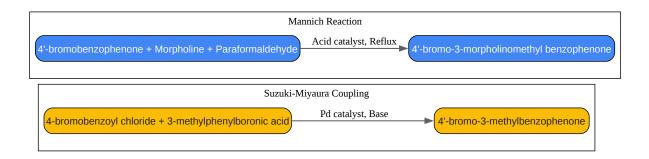
- Anticancer and Cytotoxic Potential: Several benzophenone derivatives, particularly those
 containing morpholino and thiomorpholino groups, have demonstrated potent cytotoxic
 activity against various cancer cell lines.[7] Some have also shown significant antitumor
 activity in vivo.[7] The mechanism of action for many anticancer benzophenones involves the
 induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Activity: Benzophenone analogues have been investigated for their antiinflammatory properties.[8] The introduction of a morpholine ring has been shown to be favorable for this activity in some series of compounds.
- Antimicrobial and Antifungal Activities: The benzophenone framework has been utilized in the design of novel antimicrobial and antifungal agents.[5][9] The morpholine group is a known



pharmacophore in several commercial fungicides.[9] Benzophenone-N-ethyl morpholine ethers have shown potential as antibacterial and antifungal agents.[10]

Visualizations Proposed Synthetic Workflow





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